Methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride: is a chemical compound with the molecular formula C8H7BrFNO2·HCl. It is a derivative of benzoic acid and is characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 2-amino-4-bromo-5-fluorobenzoic acid.
Esterification: The carboxylic acid group of 2-amino-4-bromo-5-fluorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 2-amino-4-bromo-5-fluorobenzoate.
Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt, resulting in methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride.
Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for esterification and efficient purification techniques such as recrystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo and fluoro substituents.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of 2-amino-4-bromo-5-fluorobenzoic acid.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties .
Medicine:
- Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds .
Industry:
Mechanism of Action
The mechanism of action of methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride is primarily based on its ability to interact with biological molecules through its functional groups. The amino group can form hydrogen bonds, while the bromo and fluoro substituents can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- Methyl 2-amino-4-bromo-5-fluorobenzoate
- Methyl 2-amino-4-fluorobenzoate
- Methyl 2-amino-5-bromo-4-fluorobenzoate
Comparison:
- Methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability compared to its non-salt counterparts .
- The presence of different substituents (bromo and fluoro) on the benzene ring can significantly influence the compound’s reactivity and biological activity .
Properties
IUPAC Name |
methyl 2-amino-4-bromo-5-fluorobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2.ClH/c1-13-8(12)4-2-6(10)5(9)3-7(4)11;/h2-3H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAAVNNPIUVHSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)Br)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803567-02-3 |
Source
|
Record name | methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.